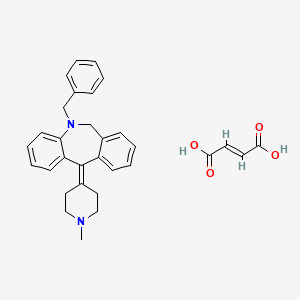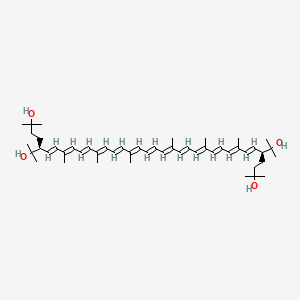
(S)-lorglumide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-lorglumide is an N(2)-(3,4-dichlorobenzoyl)-N,N-dipentyl-alpha-glutamine that has (S)-configuration (the racemate is lorglumide, a CCK antagonist). It is a conjugate acid of a this compound(1-). It is an enantiomer of a (R)-lorglumide.
Aplicaciones Científicas De Investigación
Pancreatic Growth and Enzyme Composition
(S)-Lorglumide, a potent cholecystokinin (CCK) receptor blocker, has significant implications for pancreatic growth and enzyme composition. Studies have shown that lorglumide can inhibit the trophic effect of both exogenous and endogenous CCK, affecting pancreatic weight and the composition of enzymes like trypsinogen and chymotrypsinogen (Takács, Nagy, Pap, & Vince Varró, 1990).
Pancreatic Secretion and Growth
Lorglumide influences pancreatic secretion and growth. It effectively antagonizes the effects of caerulein and bombesin on pancreatic exocrine secretion and growth, demonstrating its potential as a selective antagonist of CCK-receptors in the pancreas (Scarpignato, Varga, Dobronyi, & Papp, 1989).
Prostate Cancer Imaging
Lorglumide has been investigated for its potential in prostate cancer imaging. By conjugating lorglumide with fluorescent dyes and MRI contrast agents, researchers found that it could serve as a bifunctional marker for tissues with high CCKRA expression, especially in prostate carcinoma cells (Sturzu et al., 2012).
Pharmacokinetics
Research into the pharmacokinetics of lorglumide has led to the development and validation of methods for its determination in biological systems, such as mouse plasma. This contributes to understanding its distribution and metabolism for potential therapeutic applications (Sharma et al., 2012).
Gastric Acid Secretion
In studies involving rats, lorglumide demonstrated the ability to significantly inhibit gastric acid secretion stimulated by gastrin and intragastric peptone. This effect varied based on the duration and method of stimulation, indicating a complex interaction with gastric acid secretion mechanisms (van de Brug et al., 1990).
Gallbladder Smooth Muscle Activity
Lorglumide's impact on gallbladder smooth muscle activity has been studied in both human and animal models. The drug effectively antagonizes CCK-induced contractions, suggesting its potential use in treating biliary pain and understanding gallbladder dysfunction (Portincasa et al., 1990).
Propiedades
Número CAS |
118919-28-1 |
|---|---|
Fórmula molecular |
C22H32Cl2N2O4 |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
(4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
Clave InChI |
IEKOTSCYBBDIJC-IBGZPJMESA-N |
SMILES isomérico |
CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![14-Hydroxy-3-isopropyl-6,14-dimethyl-15-oxa-bicyclo[8.4.2]hexadeca-2,6,10-trien-16-one](/img/structure/B1237256.png)
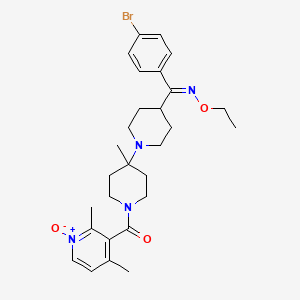

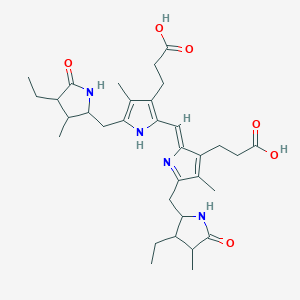
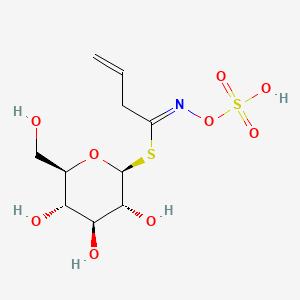
![(7E)-3-(cyclopropylmethyl)-7-[(E)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1237263.png)
![2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1237265.png)
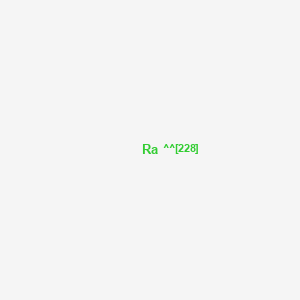
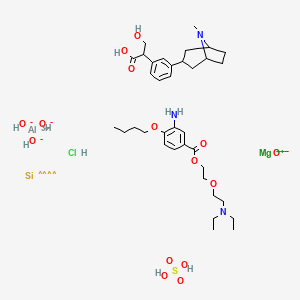
![(1R,3R,5S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1237269.png)
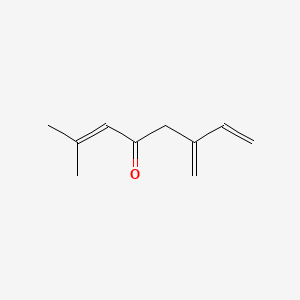
![1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione](/img/structure/B1237273.png)
